4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Lipophilicity LogP Fluorine scan

4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (CAS 2247103-94-0; free base CAS 1196976-68-7) is a conformationally constrained, fluorinated bicyclic β-amino acid belonging to the 2-azabicyclo[2.1.1]hexane (methanoproline) family. It exists as a hydrochloride salt with molecular formula C₆H₉ClFNO₂ and an average mass of 181.6 Da.

Molecular Formula C6H9ClFNO2
Molecular Weight 181.59 g/mol
Cat. No. B13456018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
Molecular FormulaC6H9ClFNO2
Molecular Weight181.59 g/mol
Structural Identifiers
SMILESC1C2(CC1(NC2)C(=O)O)F.Cl
InChIInChI=1S/C6H8FNO2.ClH/c7-5-1-6(2-5,4(9)10)8-3-5;/h8H,1-3H2,(H,9,10);1H
InChIKeyNMFIJDOQPZAKCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride – Core Physicochemical Identity and Scaffold Classification


4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (CAS 2247103-94-0; free base CAS 1196976-68-7) is a conformationally constrained, fluorinated bicyclic β-amino acid belonging to the 2-azabicyclo[2.1.1]hexane (methanoproline) family [1]. It exists as a hydrochloride salt with molecular formula C₆H₉ClFNO₂ and an average mass of 181.6 Da . The compound features a bridgehead carboxylic acid at position 1, a fluorine substituent at position 4 on the bicyclic scaffold, and a secondary amine within the bridged ring system. Its computed physicochemical descriptors include XLogP3-AA = −2.5 and an Fsp³ value of 0.833, indicating high three-dimensional character and pronounced hydrophilicity relative to non-fluorinated and aromatic counterparts [1] .

Why Non-Fluorinated or Monocyclic Proline Analogs Cannot Substitute for 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride


The 4-fluoro substitution on the 2-azabicyclo[2.1.1]hexane scaffold simultaneously alters three independent physicochemical parameters that govern molecular recognition, pharmacokinetics, and synthetic tractability: (i) lipophilicity, decreasing logP by approximately 1.8–2.2 units relative to the non-fluorinated 2-azabicyclo[2.1.1]hexane-1-carboxylic acid [1] ; (ii) conformational invariance, locking the pyrrolidine ring pucker such that the amide trans/cis ratio becomes solvent-independent, in contrast to monocyclic 4-fluoroproline [2]; and (iii) hydrogen-bonding capacity, adding a fluorine H-bond acceptor without introducing a rotatable bond [1]. Generic substitution with a non-fluorinated bicyclic analog or a monocyclic fluoroproline would alter at least one of these critical dimensions, potentially changing target binding, metabolic stability, or downstream synthetic efficiency in a manner that cannot be predicted without re-optimization of the entire chemical series.

Quantitative Differentiation Evidence for 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride Versus Comparators


Lipophilicity Modulation: 4-Fluoro Substitution Decreases Computed LogP by 1.8–2.2 Units Versus Non-Fluorinated Analog

The 4-fluoro substitution on the 2-azabicyclo[2.1.1]hexane scaffold significantly reduces lipophilicity. The target compound (free base form) has a computed XLogP3-AA value of −2.5 [1], whereas the non-fluorinated analog 2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a reported LogP ranging from approximately −0.32 to −0.73 across multiple databases [2]. This represents a decrease of approximately 1.8–2.2 log units, indicating substantially greater hydrophilicity. A separate vendor measurement for the 4-fluoro free base reports LogP = −2.93 and LogD (pH 7.4) = −2.73 for the parent 2-azabicyclo[2.1.1]hexane scaffold . The magnitude of this shift is consistent with the well-established electron-withdrawing effect of fluorine on aliphatic carboxylic acids and amines, which alters ionization states at physiological pH and consequently impacts membrane permeability, plasma protein binding, and tissue distribution.

Lipophilicity LogP Fluorine scan Physicochemical property optimization

Conformational Invariance: 2-Azabicyclo[2.1.1]hexane Scaffold Locks trans/cis Amide Ratio Independent of Solvent, Unlike Monocyclic 4-Fluoroproline

Jenkins et al. (2004) synthesized 2-azabicyclo[2.1.1]hexane analogues of (2S)-proline, (2S,4S)-4-hydroxyproline, and (2S,4S)-4-fluoroproline and demonstrated that their amide trans/cis ratios are solvent-invariant [1]. This contrasts sharply with monocyclic 4-substituted prolines, where the trans/cis ratio varies substantially with solvent polarity due to the ability of the pyrrolidine ring to interconvert between Cγ-endo and Cγ-exo puckers. The 2-azabicyclo[2.1.1]hexane scaffold contains two Cγ atoms—one corresponding to each pucker—thereby effectively locking the conformation and eliminating solvent-dependent isomerization. While explicit numerical Ktrans/cis values for the 4-fluoro-1-carboxylic acid derivative were not located in public-domain literature, the class-level finding that 2-azabicyclo[2.1.1]hexane analogues exhibit invariant trans/cis ratios applies directly: introducing a fluorine at the 4-position of this scaffold is expected to alter the absolute trans/cis preference (via the gauche effect) while preserving solvent invariance [2].

Conformational constraint Proline mimicry Peptide bond isomerization Collagen engineering

Fraction sp³ (Fsp³): 4-Fluoro-2-azabicyclo[2.1.1]hexane Scaffold Achieves Fsp³ = 0.833 Versus Fsp³ = 0 for Aromatic Bioisostere Replacements

The 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid scaffold has a measured fraction of sp³-hybridized carbons (Fsp³) of 0.833 . This value starkly contrasts with the ortho-substituted benzene rings it is designed to replace as a saturated bioisostere (Fsp³ = 0). In a systematic study of 4-di/trifluoromethyl-2-heterabicyclo[2.1.1]hexanes, Homon, Grygorenko, and coworkers demonstrated that virtual compound libraries built from fluorinated 2-azabicyclo[2.1.1]hexane and 2-oxabicyclo[2.1.1]hexane building blocks showed higher three-dimensionality and lower mean lead-likeness penalty compared to libraries derived from either non-fluorinated or aromatic counterparts . The Fsp³ value of 0.833 places this compound firmly within the range associated with improved clinical success rates (Fsp³ ≥ 0.45), reduced off-target promiscuity, and enhanced aqueous solubility relative to planar aromatic scaffolds [1].

Fsp³ Three-dimensionality Escape from flatland Lead-likeness Bioisostere

Molecular Weight and Hydrogen-Bond Acceptor Count: Fluorination Adds 18 Da and One HBA Versus Non-Fluorinated Analog Without Introducing Rotatable Bonds

Introduction of the 4-fluoro substituent onto the 2-azabicyclo[2.1.1]hexane-1-carboxylic acid scaffold produces precise, quantifiable changes in key physicochemical descriptors. The free base 4-fluoro derivative (C₆H₈FNO₂) has a molecular weight of 145.13 g/mol [1], compared to 127.14 g/mol for the non-fluorinated 2-azabicyclo[2.1.1]hexane-1-carboxylic acid (C₆H₉NO₂) —an increase of 17.99 Da. The hydrochloride salt shows a corresponding increase from 163.6 g/mol (C₆H₁₀ClNO₂) to 181.6 g/mol (C₆H₉ClFNO₂) . The hydrogen bond acceptor count increases from 3 to 4, while the rotatable bond count remains unchanged at 1 [1]. These differences are structurally hard-coded: no substitution pattern other than 4-fluorination can simultaneously increase HBA capacity by exactly one unit, increase molecular weight by 18 Da, and maintain the same number of rotatable bonds, making the compound chemically distinct from its 4-hydroxy, 4-methyl, 4-chloro, or 4,4-difluoro analogs.

Molecular weight Hydrogen bond acceptor Rotatable bond Physicochemical property Building block comparison

Synthetic Route Definition: 5-Step Photochemical Cyclization from Methyl 2-Fluoroacrylate Enables Gram-Scale Access

Tkachenko, Mykhailiuk, Grygorenko, and Komarov (2009) reported the first synthesis of 4-fluoro-2,4-methanoproline (the free base form of the target compound) in five steps from commercially available methyl 2-fluoroacrylate, employing a photochemical [2+2] cycloaddition as the key step to construct the 2-azabicyclo[2.1.1]hexane skeleton [1]. This established route provides a defined synthetic pathway with characterized intermediates, enabling reproducibility and scalability that is not available for all substitution patterns on this scaffold. In contrast, the synthesis of the non-fluorinated 2,4-methanoproline requires a different starting material and cyclization strategy [2]. More broadly, the Homon et al. (2021) study demonstrated gram-scale synthesis and physicochemical characterization of related 4-di/trifluoromethyl-2-heterabicyclo[2.1.1]hexanes, validating that fluorinated bicyclo[2.1.1]hexane building blocks are accessible at quantities sufficient for medicinal chemistry campaigns . For procurement, the existence of a peer-reviewed synthetic route reduces the risk of supply chain discontinuity and provides a basis for purity specification and impurity profiling.

Synthesis Photochemical cyclization Fluorinated building block Scalability Route scouting

Bioisosteric Validation: 2-Azabicyclo[2.1.1]hexane Scaffold Validated as Saturated Replacement for ortho-Substituted Benzene in Antifungal Agents with Retained Activity

Denisenko, Mykhailiuk, and coworkers (2023) demonstrated that 1,2-disubstituted bicyclo[2.1.1]hexanes function as saturated bioisosteres of ortho-substituted benzene rings, incorporating the core into the commercial fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) to yield saturated patent-free analogs that retained high antifungal activity [1]. Although the specific 4-fluoro-2-aza substitution pattern was not tested in this study, the broader validation of the bicyclo[2.1.1]hexane scaffold as a benzene bioisostere—combined with the demonstrated physicochemical advantages of fluorinated 2-azabicyclo[2.1.1]hexanes (increased acidity, fine-tuned lipophilicity intermediate between non-fluorinated and aromatic counterparts) —establishes the compound class as a credible starting point for designing fluorinated, saturated replacements of ortho-substituted phenyl rings in drug candidates. The 2-aza modification introduces a basic nitrogen absent in the carbocyclic bioisosteres, offering an additional vector for modulating pKa and solubility.

Bioisostere ortho-Substituted benzene replacement Patent-free scaffold Agrochemical Drug design

Highest-Impact Research and Procurement Scenarios for 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride


Conformationally Constrained Fluorinated Proline Mimetic for Peptide Engineering and Collagen Stability Studies

Researchers studying the effect of proline ring pucker on collagen triple-helix stability can employ this compound as a locked 4-fluoroproline mimetic. The 2-azabicyclo[2.1.1]hexane scaffold constrains both Cγ puckers simultaneously, rendering the amide trans/cis ratio solvent-invariant, in contrast to monocyclic 4-fluoroproline [1]. This eliminates solvent-dependent conformational ambiguity in biophysical assays and enables unambiguous interpretation of fluorine-induced stereoelectronic effects on collagen stability. The hydrochloride salt form provides aqueous solubility suitable for peptide coupling conditions.

Fluorinated Saturated Bioisostere of ortho-Substituted Benzene in Fragment-Based Drug Discovery

Medicinal chemistry teams seeking to replace ortho-substituted phenyl rings with saturated, three-dimensional alternatives can use this compound as a fluorinated 2-aza-bicyclo[2.1.1]hexane building block. The scaffold combines high Fsp³ (0.833) with the metabolic and conformational advantages of fluorine substitution. The 2-aza modification introduces a basic nitrogen handle absent in carbocyclic bicyclo[2.1.1]hexane bioisosteres, enabling additional vector elaboration and pKa modulation [2]. Virtual libraries built from this scaffold class show lower mean lead-likeness penalties than aromatic counterparts .

Building Block for Factor XIIa Inhibitor Programs Targeting Contact Pathway Disorders

The 2-azabicyclo[2.1.1]hexane scaffold is explicitly claimed in patent literature as a core motif for Factor XIIa enzyme inhibitors (WO2024038282A1), covering therapeutic applications in hereditary angioedema, thrombosis, and neuroinflammation [3]. While the specific 4-fluoro-1-carboxylic acid derivative is not exemplified with biological data in the public patent, the compound serves as a versatile advanced intermediate for constructing Factor XIIa-targeted chemical series. The carboxylic acid handle at the bridgehead position enables direct amide coupling or esterification, while the 4-fluoro substituent provides a metabolically stable fluorine atom for modulating target engagement.

Fluorine Scan and Physicochemical Property Optimization in Lead Series

In lead optimization campaigns where systematic fluorine scanning is employed to tune logP, pKa, and metabolic stability, this compound provides an off-the-shelf fluorinated bicyclic amino acid building block with a documented LogP reduction of approximately 1.8–2.2 units relative to the non-fluorinated analog [4] . The defined synthetic route (5 steps from methyl 2-fluoroacrylate) [5] ensures that procurement can be supported by peer-reviewed chemistry, facilitating impurity profiling and quality control. The hydrochloride salt form is stable at room temperature and compatible with standard amide coupling protocols.

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